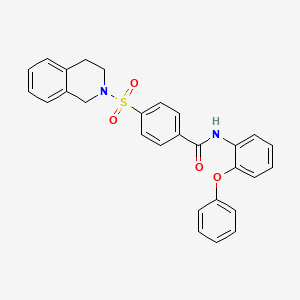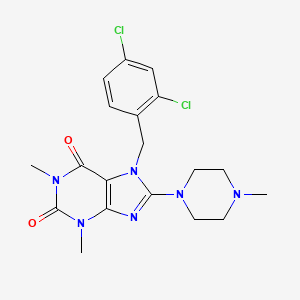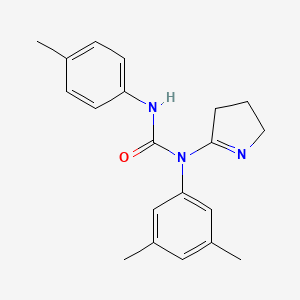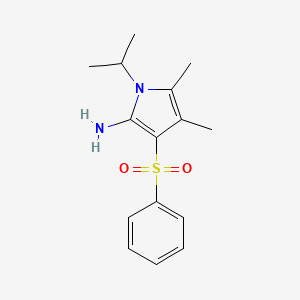![molecular formula C9H12Cl2N4S B2892949 Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride CAS No. 1049736-79-9](/img/structure/B2892949.png)
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its valuable scaffold in drug development and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an aryl aldehyde, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the oxidative coupling of 2-aminopyridine with aromatic terminal alkynes using iodine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable multicomponent reactions and oxidative coupling strategies. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly employed.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Substitution reactions, particularly involving halogenation and alkylation, are frequently used to modify the compound.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Halogenating agents and alkylating agents.
Major Products: The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in drug development and other applications .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a hybrid hydrogen- and halogen-bond-donating organocatalyst, which electrophilically activates carbonyl and imine groups . This activation facilitates various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar scaffold but differs in its chemical reactivity and applications.
Imidazo[1,2-b]pyridazine: Known for its potent inhibitory activity against specific kinases.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is unique due to its versatile reactivity and broad range of applications in both medicinal and industrial chemistry. Its ability to act as a hybrid organocatalyst sets it apart from other similar compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7;;/h1-5H,6H2,(H3,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSPIXMVQMEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892871.png)
![Methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2892872.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/new.no-structure.jpg)
![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)
![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)


![7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2892881.png)



